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Compound of Interest

Compound Name:
6-methoxy-2,3-dihydro-1H-inden-

1-amine hydrochloride

Cat. No.: B033855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential pharmacological profile of 6-methoxy-1-indanamine hydrochloride. The

information is intended for a scientific audience and is supported by structured data, detailed

experimental protocols, and conceptual diagrams to facilitate understanding and further

research.

Chemical and Physical Properties
6-Methoxy-1-indanamine hydrochloride is a chemical compound belonging to the aminoindane

class. The indane skeleton is comprised of a benzene ring fused to a cyclopentane ring. The

hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

Below is a summary of its key chemical and physical properties.
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Property Value Reference

Chemical Name
6-methoxy-2,3-dihydro-1H-

inden-1-amine hydrochloride
[1]

Synonyms

6-Methoxy-1-aminoindan

hydrochloride, 6-

Methoxyindan-1-yl amine

hydrochloride

[1][2]

CAS Number 103028-80-4 [1][2]

Molecular Formula C₁₀H₁₄ClNO [2]

Molecular Weight 199.68 g/mol [1]

Canonical SMILES
COC1=CC2=C(CCC2N)C=C1.

Cl
[1]

Boiling Point
301.4 °C at 760 mmHg (for

free base)
[1]

Flash Point 136.1 °C (for free base) [1]

Vapor Pressure
0.000789 mmHg at 25°C (for

free base)
[1]

LogP 2.34150 (for free base) [1]

Hydrogen Bond Donor Count 2 (for free base) [1]

Hydrogen Bond Acceptor

Count
2 (for free base) [1]

Rotatable Bond Count 1 (for free base) [1]

Synthesis
The primary route for the synthesis of 6-methoxy-1-indanamine hydrochloride is through the

reductive amination of its corresponding ketone precursor, 6-methoxy-1-indanone. This

common and versatile reaction in medicinal chemistry involves the formation of an imine

intermediate, which is then reduced to the desired amine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.lookchem.com/ProductWholeProperty_LCPL575606.htm
https://www.lookchem.com/ProductWholeProperty_LCPL575606.htm
https://www.indiamart.com/proddetail/6-methoxy-1-aminoindane-hydrochloride-19415968830.html
https://www.lookchem.com/ProductWholeProperty_LCPL575606.htm
https://www.indiamart.com/proddetail/6-methoxy-1-aminoindane-hydrochloride-19415968830.html
https://www.indiamart.com/proddetail/6-methoxy-1-aminoindane-hydrochloride-19415968830.html
https://www.lookchem.com/ProductWholeProperty_LCPL575606.htm
https://www.lookchem.com/ProductWholeProperty_LCPL575606.htm
https://www.lookchem.com/ProductWholeProperty_LCPL575606.htm
https://www.lookchem.com/ProductWholeProperty_LCPL575606.htm
https://www.lookchem.com/ProductWholeProperty_LCPL575606.htm
https://www.lookchem.com/ProductWholeProperty_LCPL575606.htm
https://www.lookchem.com/ProductWholeProperty_LCPL575606.htm
https://www.lookchem.com/ProductWholeProperty_LCPL575606.htm
https://www.lookchem.com/ProductWholeProperty_LCPL575606.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Workflow
The overall synthetic process can be visualized as a two-step procedure starting from the

commercially available 6-methoxy-1-indanone.

Step 1: Imine Formation

Step 2: Reduction

Step 3: Salt Formation

6-Methoxy-1-indanone

Imine Intermediate

 + Ammonia

Ammonia

6-Methoxy-1-indanamine

 + Reducing Agent

Reducing Agent

6-Methoxy-1-indanamine Hydrochloride

 + HCl

HCl

Click to download full resolution via product page

Synthetic workflow for 6-methoxy-1-indanamine hydrochloride.

Experimental Protocol: Reductive Amination
The following is a representative protocol for the synthesis of 6-methoxy-1-indanamine

hydrochloride from 6-methoxy-1-indanone.

Materials:
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6-Methoxy-1-indanone

Ammonium acetate or ammonia in methanol

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

Methanol (anhydrous)

Dichloromethane

Hydrochloric acid (ethanolic or ethereal solution)

Sodium bicarbonate (saturated aqueous solution)

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Imine Formation and Reduction (One-Pot Method):

To a solution of 6-methoxy-1-indanone (1.0 eq) in anhydrous methanol, add ammonium

acetate (10 eq).

Stir the mixture at room temperature for 30 minutes.

In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

Slowly add the sodium cyanoborohydride solution to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin

Layer Chromatography (TLC).

Work-up and Extraction:

Once the reaction is complete, quench the reaction by the slow addition of water.

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the

methanol.

To the resulting aqueous residue, add a saturated solution of sodium bicarbonate to basify

the mixture to a pH of 8-9.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude 6-methoxy-1-indanamine free base.

Purification (Optional):

The crude product can be purified by column chromatography on silica gel if necessary.

Salt Formation:

Dissolve the purified 6-methoxy-1-indanamine free base in a minimal amount of diethyl

ether or ethanol.

Slowly add a solution of hydrochloric acid in ether or ethanol with stirring.

The hydrochloride salt will precipitate out of the solution.

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain

6-methoxy-1-indanamine hydrochloride.

Spectral Data (Predicted)
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While specific spectral data for 6-methoxy-1-indanamine hydrochloride is not readily available

in the searched literature, the following tables outline the expected characteristics based on its

chemical structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data
Protons

Chemical Shift
(ppm)

Multiplicity Integration

Aromatic CH 6.7 - 7.2 m 3H

CH-NH₂ 4.1 - 4.3 t or dd 1H

OCH₃ ~3.8 s 3H

CH₂ (benzylic) 2.8 - 3.1 m 2H

CH₂ 1.8 - 2.5 m 2H

NH₂ Variable br s 2H

Predicted ¹³C NMR Spectral Data
Carbon Chemical Shift (ppm)

Aromatic C-O 155 - 160

Aromatic C 110 - 145

C-NH₂ 55 - 60

OCH₃ ~55

CH₂ (benzylic) 30 - 35

CH₂ 25 - 30

Predicted Mass Spectrometry Data
Ion m/z

[M+H]⁺ (free base) 164.11

[M]⁺ (molecular ion of free base) 163.10
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Pharmacology and Mechanism of Action
The pharmacological profile of 6-methoxy-1-indanamine hydrochloride has not been

extensively characterized in the scientific literature. However, based on its structural similarity

to other aminoindanes, it is predicted to act as a monoamine neurotransmitter reuptake

inhibitor and/or releasing agent. Aminoindanes are known to interact with the transporters for

serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

The historical development of aminoindanes includes research into their potential as anti-

Parkinsonian drugs due to their monoamine oxidase (MAO) inhibitory activity.[3] More recently,

some aminoindane derivatives have been identified as novel psychoactive substances.[3][4]

Predicted Pharmacological Profile
Target Action

Serotonin Transporter (SERT) Inhibition of reuptake / Releasing agent

Dopamine Transporter (DAT) Inhibition of reuptake / Releasing agent

Norepinephrine Transporter (NET) Inhibition of reuptake / Releasing agent

Monoamine Oxidase (MAO) Potential for inhibition

Conceptual Signaling Pathway: Monoamine Reuptake
Inhibition
The diagram below illustrates the general mechanism by which an aminoindane compound is

expected to exert its effects at a synapse. By blocking the reuptake transporters, the

concentration of monoamine neurotransmitters in the synaptic cleft increases, leading to

enhanced downstream signaling.
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Conceptual mechanism of monoamine reuptake inhibition.

Safety and Handling
As with any research chemical, 6-methoxy-1-indanamine hydrochloride should be handled with

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety

information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
6-Methoxy-1-indanamine hydrochloride is a member of the pharmacologically relevant

aminoindane class. While specific data for this compound is limited, this guide provides a solid
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foundation for researchers by outlining its chemical properties, a reliable synthetic route, and a

predicted pharmacological profile based on its structural analogues. Further research is

warranted to fully elucidate its specific biological activities and potential therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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